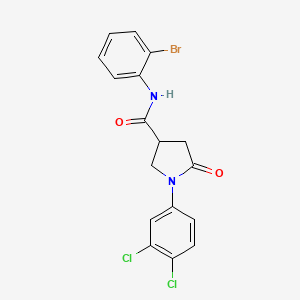
N-(4-acetylphenyl)-2-(2-pyridinylthio)butanamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-(2-pyridinylthio)butanamide is a compound that can be of interest due to its structural and potentially reactive functionalities. The molecule contains an acetylphenyl group, a pyridinylthio moiety, and a butanamide backbone, suggesting its relevance in synthetic organic chemistry and material science for various applications, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of compounds related to N-(4-acetylphenyl)-2-(2-pyridinylthio)butanamide often involves complex organic reactions. A study by Vitorović-Todorović et al. (2014) provides insight into the synthesis of structurally related butanamide derivatives, showcasing the versatility of butanamide scaffolds in chemical synthesis through various reaction conditions and starting materials (Vitorović-Todorović et al., 2014).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding compound properties. Kobkeatthawin et al. (2017) discussed the crystal structure of a compound with a similar functional group arrangement, highlighting the importance of X-ray crystallography in elucidating molecular geometry and intermolecular interactions (Kobkeatthawin et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-(4-acetylphenyl)-2-(2-pyridinylthio)butanamide are diverse. For example, the work of Baranovskyi et al. (2018) on arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment sheds light on potential reactivity patterns, such as cyclization and antimicrobial properties, of structurally related compounds (Baranovskyi et al., 2018).
Physical Properties Analysis
The physical properties of similar compounds have been studied through various spectroscopic techniques. Mary et al. (2015) utilized vibrational spectroscopy, among other methods, to analyze the structural features and interactions within a compound, offering a methodology applicable to the analysis of N-(4-acetylphenyl)-2-(2-pyridinylthio)butanamide (Mary et al., 2015).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-pyridin-2-ylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-15(22-16-6-4-5-11-18-16)17(21)19-14-9-7-13(8-10-14)12(2)20/h4-11,15H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEFQVIPCHSNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{2-[(diphenylacetyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4014299.png)
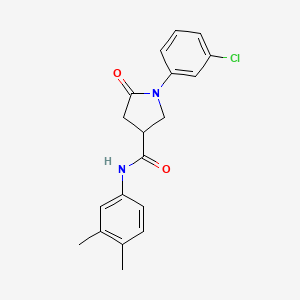


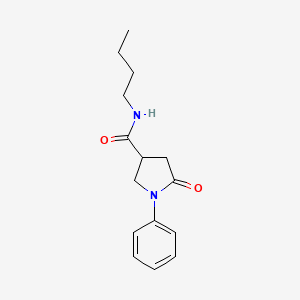
![5-bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride](/img/structure/B4014329.png)
![ethyl 4-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4014337.png)
![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4014345.png)
![N-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4014350.png)
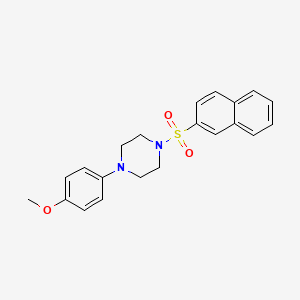

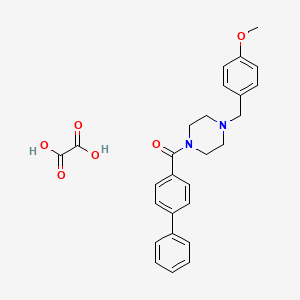
![N-(4-acetylphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide](/img/structure/B4014373.png)
